molecular formula C24H26N4O4 B14935362 N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14935362
M. Wt: 434.5 g/mol
InChI Key: FMNDLARHGHHXHP-UHFFFAOYSA-N
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Description

N-{2-[(1H-Indol-3-ylacetyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule characterized by a pyrrolidine-3-carboxamide core substituted with a 3-methoxyphenyl group at position 1 and an indole-acetylated aminoethyl side chain at position 3. The indole moiety is linked via an acetylated aminoethyl bridge, distinguishing it from simpler indole-ethyl derivatives. The 3-methoxy substitution on the phenyl ring introduces steric and electronic effects that may influence receptor binding and metabolic stability.

Properties

Molecular Formula

C24H26N4O4

Molecular Weight

434.5 g/mol

IUPAC Name

N-[2-[[2-(1H-indol-3-yl)acetyl]amino]ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C24H26N4O4/c1-32-19-6-4-5-18(13-19)28-15-17(12-23(28)30)24(31)26-10-9-25-22(29)11-16-14-27-21-8-3-2-7-20(16)21/h2-8,13-14,17,27H,9-12,15H2,1H3,(H,25,29)(H,26,31)

InChI Key

FMNDLARHGHHXHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCCNC(=O)CC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process starts with the preparation of the indole-3-acetyl chloride, which is then reacted with ethylenediamine to form the intermediate product. This intermediate is further reacted with 3-methoxybenzoyl chloride under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid derivatives, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. The pyrrolidine ring can influence the compound’s overall conformation and stability, affecting its biological activity.

Comparison with Similar Compounds

Structural Comparison

The primary structural analogs of this compound include derivatives with variations in the methoxy substituent position and indole linkage. A closely related compound, N-[2-(1H-Indol-3-yl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (RN 878416-17-2) , serves as a key comparator (Table 1):

Feature Target Compound RN 878416-17-2
Phenyl Substituent 3-Methoxyphenyl (meta position) 4-Methoxyphenyl (para position)
Indole Linkage Acetylated aminoethyl bridge (N-acetyl group) Direct ethyl linkage (no acetyl group)
Molecular Formula C₂₅H₂₇N₅O₅ (estimated) C₂₂H₂₃N₃O₃
Molecular Weight ~501.52 g/mol ~401.44 g/mol

Key Differences :

  • Indole Linkage: The acetylated aminoethyl group in the target compound introduces an additional hydrogen-bond acceptor (carbonyl oxygen), which may enhance solubility but reduce lipophilicity compared to the simpler ethyl linkage in RN 878416-17-2.
Physicochemical and Pharmacokinetic Implications
  • Solubility: The acetyl group in the target compound likely improves aqueous solubility due to polar surface area (PSA) contributions, whereas RN 878416-17-2’s non-acetylated structure favors membrane permeability.
  • Metabolic Stability : Para-methoxy groups (as in RN 878416-17-2) are often associated with slower oxidative metabolism compared to meta-substituted analogs, suggesting the target compound may exhibit shorter half-life in vivo.
Hypothetical Pharmacological Comparisons

While direct activity data for the target compound are unavailable, structural analogs suggest:

  • Serotonin Receptor Modulation : The indole moiety and carboxamide core are common in 5-HT receptor ligands. RN 878416-17-2’s para-methoxy group may align better with hydrophobic subpockets in 5-HT₁A/₂A receptors, whereas the target’s meta-substituent could disrupt this interaction.
  • Kinase Inhibition : The acetylated side chain in the target compound may mimic ATP’s adenine ring, positioning it as a kinase inhibitor candidate, though this requires experimental validation.

Table 1. Structural and Functional Comparison of Target Compound and RN 878416-17-2

Parameter Target Compound RN 878416-17-2
Methoxy Position 3- (meta) 4- (para)
Indole Linkage Acetylated aminoethyl Ethyl
Molecular Weight ~501.52 g/mol ~401.44 g/mol
Key Functional Impact Enhanced solubility Higher lipophilicity

Biological Activity

N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Indole moiety : Known for its role in various biological activities.
  • Methoxyphenyl group : May enhance binding affinity and specificity.
  • Pyrrolidine ring : Influences the compound’s conformation and stability.
PropertyDetails
Molecular Formula C24H26N4O4
Molecular Weight 434.5 g/mol
IUPAC Name N-[2-[[2-(1H-indol-3-yl)acetyl]amino]ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
InChI Key FMNDLARHGHHXHP-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting with the preparation of indole derivatives, followed by coupling reactions with ethylenediamine and methoxybenzoyl chloride. This synthetic pathway is crucial for obtaining high yields and purity necessary for biological testing.

The biological activity of this compound is believed to involve interactions with specific molecular targets, including receptors and enzymes. The indole structure facilitates these interactions, potentially modulating enzymatic activity and influencing cellular pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against multidrug-resistant Gram-positive pathogens such as Staphylococcus aureus and Acinetobacter baumannii . The structure-dependent activity suggests that modifications to the indole or pyrrolidine components can enhance antimicrobial effects.

Anticancer Activity

Research has also explored the anticancer potential of similar compounds. For example, derivatives containing the pyrrolidine scaffold demonstrated cytotoxic effects in human lung cancer cell lines (A549), indicating that these compounds may serve as a foundation for developing novel anticancer agents .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of 5-oxopyrrolidine derivatives against various pathogens. The results indicated that certain analogs displayed minimum inhibitory concentrations (MIC) as low as 64 µg/mL against resistant strains .
  • Cytotoxicity Assessment : In vitro assays using human lung cancer cells revealed that modifications to the pyrrolidine structure could lead to enhanced cytotoxicity, supporting further investigation into their therapeutic potential .

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